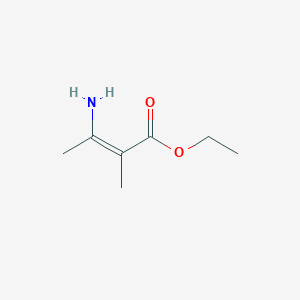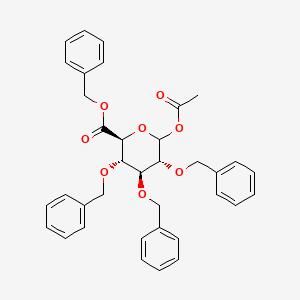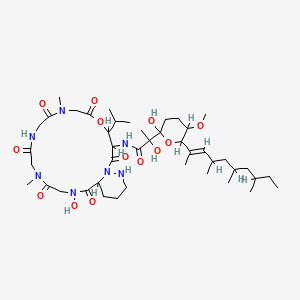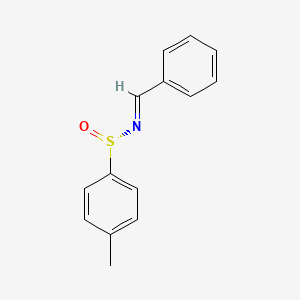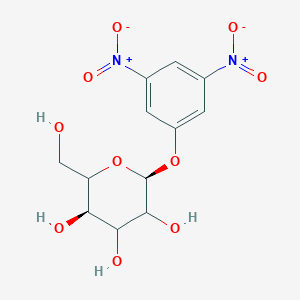
(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the reaction of 3,5-dinitrophenol with beta-d-galactose under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dinitrophenyl derivatives, while reduction can produce amino derivatives .
科学研究应用
(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in the study of glycosidases and related enzymes.
Biology: Employed in enzyme assays to study the activity of beta-galactosidase.
Medicine: Utilized in diagnostic tests to detect the presence of specific enzymes in biological samples.
Industry: Applied in the production of enzyme-based products and in the development of biochemical assays.
作用机制
The mechanism of action of (2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific enzymes, such as beta-galactosidase. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond, leading to the release of 3,5-dinitrophenol and beta-d-galactose . This reaction is often used to measure enzyme activity in various biological and biochemical assays .
相似化合物的比较
Similar Compounds
o-Nitrophenyl beta-d-galactoside: Another substrate used in enzyme assays for beta-galactosidase.
p-Nitrophenyl beta-d-galactoside: Similar to o-nitrophenyl beta-d-galactoside but with different positional isomerism.
2-Nitrophenyl beta-d-galactoside: Another nitrophenyl derivative used in similar applications.
Uniqueness
(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific structure, which allows it to be used in a variety of biochemical assays. Its dinitrophenyl groups provide distinct chemical properties that make it suitable for specific types of reactions and applications .
属性
IUPAC Name |
(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2/t8?,9-,10?,11?,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPOTVPDCPRUPK-AYQOGSFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O[C@H]2C(C([C@H](C(O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
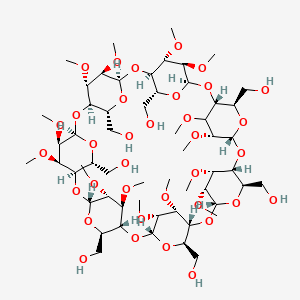

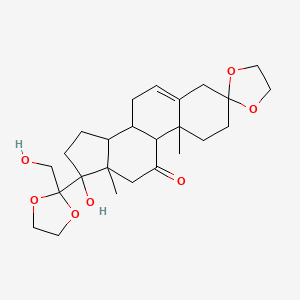
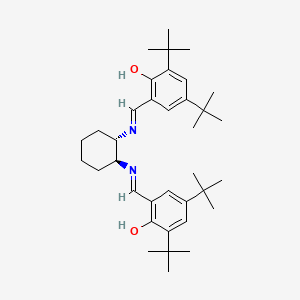

![5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride](/img/structure/B1147334.png)
